molecular formula C29H25N3O2 B15037917 N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-3-(9H-carbazol-9-YL)propanehydrazide

N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-3-(9H-carbazol-9-YL)propanehydrazide

Cat. No.: B15037917
M. Wt: 447.5 g/mol
InChI Key: SGIWBQNTTRRFHP-TWKHWXDSSA-N
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Description

N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-3-(9H-carbazol-9-YL)propanehydrazide is a complex organic compound with the molecular formula C29H29N3O2. It is known for its unique structure, which includes a benzyloxyphenyl group, a carbazole moiety, and a propanehydrazide linkage.

Properties

Molecular Formula

C29H25N3O2

Molecular Weight

447.5 g/mol

IUPAC Name

3-carbazol-9-yl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C29H25N3O2/c33-29(18-19-32-27-12-6-4-10-25(27)26-11-5-7-13-28(26)32)31-30-20-22-14-16-24(17-15-22)34-21-23-8-2-1-3-9-23/h1-17,20H,18-19,21H2,(H,31,33)/b30-20+

InChI Key

SGIWBQNTTRRFHP-TWKHWXDSSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CCN3C4=CC=CC=C4C5=CC=CC=C53

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CCN3C4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-3-(9H-carbazol-9-YL)propanehydrazide typically involves the condensation of 4-(benzyloxy)benzaldehyde with 3-(9H-carbazol-9-yl)propanehydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-3-(9H-carbazol-9-YL)propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-3-(9H-carbazol-9-YL)propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-3-(9H-carbazol-9-YL)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
  • N’-[(E)-[4-(Benzyloxy)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

Uniqueness

N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-3-(9H-carbazol-9-YL)propanehydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyloxyphenyl group and a carbazole moiety makes it particularly interesting for research in organic electronics and medicinal chemistry .

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